5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine
Overview
Description
5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C9H9Cl2N3. It is characterized by the presence of two chlorine atoms at the 5 and 7 positions, an isopropyl group at the 3 position, and a fused pyrazolo[1,5-a]pyrimidine ring system.
Preparation Methods
The synthesis of 5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-isopropyl-1H-pyrazole-5-carboxylic acid with phosphoryl chloride to form the corresponding acid chloride, which then undergoes cyclization with 2,4-dichloro-6-methylpyrimidine under basic conditions . Industrial production methods may involve optimization of these steps to improve yield and purity, often using high-performance liquid chromatography (HPLC) or gas chromatography (GC) for purification .
Chemical Reactions Analysis
5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5 and 7 positions can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors and anti-inflammatory agents.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in biological studies to understand the role of specific molecular targets and pathways
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases, which play a crucial role in cellular signaling pathways. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling events. This inhibition can lead to various biological effects, including anti-inflammatory and anti-proliferative activities .
Comparison with Similar Compounds
5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine: This compound has an ethyl group instead of an isopropyl group at the 3 position, which may affect its reactivity and biological activity.
5,7-Dichloro-3-methylpyrazolo[1,5-a]pyrimidine: The presence of a methyl group at the 3 position can lead to differences in steric and electronic properties compared to the isopropyl derivative
The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical reactivity and biological activity.
Properties
IUPAC Name |
5,7-dichloro-3-propan-2-ylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3/c1-5(2)6-4-12-14-8(11)3-7(10)13-9(6)14/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAJGCDAYQIYPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610428 | |
Record name | 5,7-Dichloro-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771510-32-8 | |
Record name | 5,7-Dichloro-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.